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Compound of Interest

Compound Name:
4-Bromo-5-methylfuran-2-

carboxylic acid

CAS No.: 1399653-21-4

Cat. No.: B1445583

Get Quote

Part 1: Introduction & Chemical Significance[1][2]
Brominated furoic acids represent a specialized class of halogenated heterocycles that serve

as critical scaffolds in modern medicinal chemistry and materials science. While their parent

compound, 2-furoic acid (pyromucic acid), has been known since the late 18th century, the

brominated derivatives—specifically 5-bromo-2-furoic acid, 3-bromo-2-furoic acid, and 4-

bromo-2-furoic acid—have emerged as high-value intermediates due to the versatile reactivity

of the C–Br bond.

The "Why" Behind the Molecule
For drug development professionals, these compounds offer a unique combination of electronic

and steric properties:

Metabolic Stability: The electron-withdrawing bromine atom reduces the electron density of

the furan ring, making it less susceptible to oxidative metabolism compared to unsubstituted

furans.
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Halogen Bonding: The bromine atom can participate in specific halogen bonding interactions

with protein targets, potentially increasing potency.

Synthetic Utility: They act as "linchpins" in cross-coupling reactions (Suzuki-Miyaura, Stille),

allowing the rapid construction of complex biaryl systems found in kinase inhibitors and

antibiotics.

Part 2: Historical Genesis
The history of brominated furoic acids is deeply intertwined with the broader discovery of furan

chemistry.

1780 (The Origin): Carl Wilhelm Scheele first isolated 2-furoic acid (originally named

pyromucic acid) via the dry distillation of mucic acid. This marked the discovery of the first

furan derivative.

Late 19th Century (The Structural Era): Chemists like Henry Barker Hill and Charles R.

Sanger at Harvard University conducted extensive studies on the derivatives of pyromucic

acid. Their work in the 1880s and 1890s laid the groundwork for understanding the

substitution patterns of the furan ring, including the isolation of "bromopyromucic acids"

(bromofuroic acids).

20th Century (Industrialization): The commercial availability of furfural (from oat hulls and

corn cobs) allowed for the scalable synthesis of 5-bromo-2-furoic acid via the bromination of

furfuraldehyde followed by oxidation.
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Figure 1: Historical timeline from the discovery of pyromucic acid to modern catalytic

applications.
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The synthesis of brominated furoic acids is dictated by the electronic rules of the furan ring.

Understanding these rules is essential for selecting the correct isomer for your application.

The Regioselectivity Challenge
Furan is an electron-rich heterocycle. Electrophilic Aromatic Substitution (EAS) preferentially

occurs at the

-positions (C2 and C5) due to the stabilization of the cationic intermediate by the oxygen atom.

Direct Bromination: Favors the C5 position. If C2 is occupied by a carboxylic acid (as in

furoic acid), bromination will naturally target C5.

Accessing

-positions (C3/C4): Direct bromination cannot selectively access C3 or C4. These isomers
require "indirect" methods such as lithiation-trapping or decarboxylation strategies.

Pathway A: Electrophilic Substitution (Standard) Pathway B: Lithiation Strategy (Specialized)

2-Furoic Acid
(Starting Material)

Br2 / Catalyst

C5 Cationic Intermediate
(Resonance Stabilized)

5-Bromo-2-Furoic Acid
(Major Product)

3-Bromofuran
(Precursor)

LDA (Lithiation)

CO2 Trap

3-Bromo-2-Furoic Acid
(Regioselective Product)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1445583/docs?utm_src=pdf-body-img#technical-guide-discovery-synthesis-and-applications-of-brominated-furoic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445583?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Mechanistic pathways distinguishing the easy access to C5 isomers vs. the

specialized routes for C3 isomers.

Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-furoic Acid
(Standard Scale)
Target: The most common isomer, used for C-C coupling at the C5 position.

Principle: This protocol utilizes the oxidation of 5-bromo-2-furaldehyde. This avoids the harsh

conditions of direct acid bromination which can lead to ring opening.

Reagents:

5-Bromo-2-furaldehyde (1.0 eq)

Sodium Chlorite (

, 1.5 eq)

Sulfamic Acid (Scavenger, 1.5 eq)

Solvent:

:THF (1:1)

Step-by-Step Workflow:

Preparation: Dissolve 5-bromo-2-furaldehyde (10 g) in 100 mL of THF/Water mixture. Cool to

0°C.

Oxidation: Slowly add a solution of sodium chlorite (7.7 g) and sulfamic acid (8.2 g) in water

over 30 minutes. Note: Sulfamic acid scavenges hypochlorite byproducts, preventing

chlorination side-reactions.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours.

Monitor via TLC (EtOAc:Hexane 3:7).
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Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics

with brine.

Purification: Dry over

, filter, and concentrate. Recrystallize from water/ethanol to yield white needles.

Yield: ~85-90%

Melting Point: 188–190°C

Protocol B: Synthesis of 3-Bromo-2-furoic Acid
(Regioselective)
Target: The "beta" isomer, used for scaffold diversity.

Principle: Direct lithiation of 3-bromofuran at the C2 position (the most acidic proton) followed

by carboxylation.

Reagents:

3-Bromofuran (1.0 eq)

Lithium Diisopropylamide (LDA, 1.1 eq)

Dry Ice (

)

Solvent: Anhydrous THF

Step-by-Step Workflow:

Lithiation: Under Argon atmosphere, cool a solution of LDA (freshly prepared) in THF to

-78°C.

Addition: Add 3-bromofuran dropwise. Stir for 30 minutes at -78°C. Crucial: The temperature

must be maintained to prevent "halogen dance" (migration of the bromine).
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Trapping: Bubble excess dry

gas through the solution (or pour onto crushed dry ice) for 30 minutes.

Quench: Allow to warm to RT. Quench with 1M HCl until pH < 2.

Isolation: Extract with diethyl ether. The product can be purified by base extraction (

wash, separate, re-acidify aqueous layer, extract).

Yield: ~70-75%

Part 5: Pharmaceutical & Industrial Applications[1]
[6][7][8]
Drug Discovery (Scaffold Hopping)
Brominated furoic acids serve as bioisosteres for benzoic acids and thiophene carboxylic acids.

Antibiotics: Derivatives of 5-bromo-2-furoic acid are explored as inhibitors of bacterial RNA

polymerase.

Anti-inflammatory: Used as intermediates for non-steroidal anti-inflammatory drug (NSAID)

analogs.

Kinase Inhibitors: The bromine handle allows for the attachment of aryl groups via Suzuki

coupling to create biaryl cores common in kinase inhibitors (e.g., targeting VEGFR or

EGFR).

Bioplastics (The FDCA Connection)
5-Bromo-2-furoic acid is a model intermediate in the research of 2,5-Furandicarboxylic acid

(FDCA).

Pathway: Carbonylation of 5-bromo-2-furoic acid (using Pd catalysts and CO gas) yields

FDCA.

Significance: FDCA is the "green" replacement for terephthalic acid in the production of PEF

(Polyethylene Furanoate), a biodegradable alternative to PET plastic.[1]
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Data Summary: Physical Properties of Key Isomers

Property
5-Bromo-2-furoic
Acid

3-Bromo-2-furoic
Acid

4-Bromo-2-furoic
Acid

CAS Number 585-70-6 14903-90-3 3439-02-9

Melting Point 188–190 °C 160–162 °C 158–160 °C

pKa (Approx) ~2.9 (More acidic) ~3.2 ~3.1

Primary Use
Cross-coupling, FDCA

precursor
Specialized scaffold

Fine chemical

intermediate

Availability High (Commercial) Medium
Low (Custom

Synthesis)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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